

Application Notes: Sensitive Quantification of Glucoiberin using LC-MS/MS

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Compound of Interest

Compound Name: *Glucoiberin*

Cat. No.: *B1243189*

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Introduction

Glucoiberin is a glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and kale. The hydrolysis products of **glucoiberin**, particularly iberin, have garnered significant interest in the scientific community for their potential health benefits. Accurate and sensitive quantification of **glucoiberin** in various matrices is crucial for research in food science, nutrition, and drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of intact **glucoiberin**.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Intact **glucoiberin** is extracted from the sample matrix, separated from other components on a reversed-phase C18 column, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific transition of the **glucoiberin** precursor ion to a characteristic product ion allows for precise and accurate quantification, even at low concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters for the sensitive LC-MS/MS analysis of **glucoiberin**.

Table 1: Mass Spectrometry Parameters for **Glucoiberin** Quantification

Parameter	Value
Precursor Ion (m/z)	422
Product Ion (m/z)	97
Ionization Mode	Negative Electrospray (ESI-)
Dwell Time	0.08 s ^[1]
Collision Energy	Optimized for the specific instrument
Cone Voltage	Optimized for the specific instrument

Table 2: Method Performance Characteristics (Typical Ranges)

Parameter	Value
Linearity (R ²)	≥ 0.99
Limit of Detection (LOD)	0.80–5.72 nmol/g ^[2]
Limit of Quantification (LOQ)	5.72–17.40 nmol/g (dry weight) ^[2]
Recovery	74% - 119% ^[2]
Intra-day Precision (%RSD)	≤ 15%
Inter-day Precision (%RSD)	≤ 15%

Note: LOD and LOQ values can vary depending on the sample matrix and instrument sensitivity.

Experimental Protocols

Sample Preparation (from Plant Material)

- Sample Homogenization: Freeze-dry the plant material to inhibit myrosinase activity.^[3] Grind the lyophilized tissue into a fine powder.

- Extraction:
 - Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
 - Add 1.5 mL of 70% methanol (pre-heated to 70°C).
 - Vortex the mixture vigorously for 1 minute.
 - Incubate the sample at 70°C for 5 minutes in a water bath to ensure complete myrosinase inactivation.
 - Centrifuge the sample at 12,000 x g for 10 minutes.
- Filtration:
 - Carefully collect the supernatant.
 - Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of intact glucosinolates.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	2
1.0	2
12.0	30
15.0	95
17.0	95
17.1	2

| 20.0 | 2 |

b) Mass Spectrometry Conditions

- Instrument: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flows: Optimize according to the manufacturer's recommendations.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the transition of m/z 422 \rightarrow 97 for **glucoiberin**.[\[1\]](#)

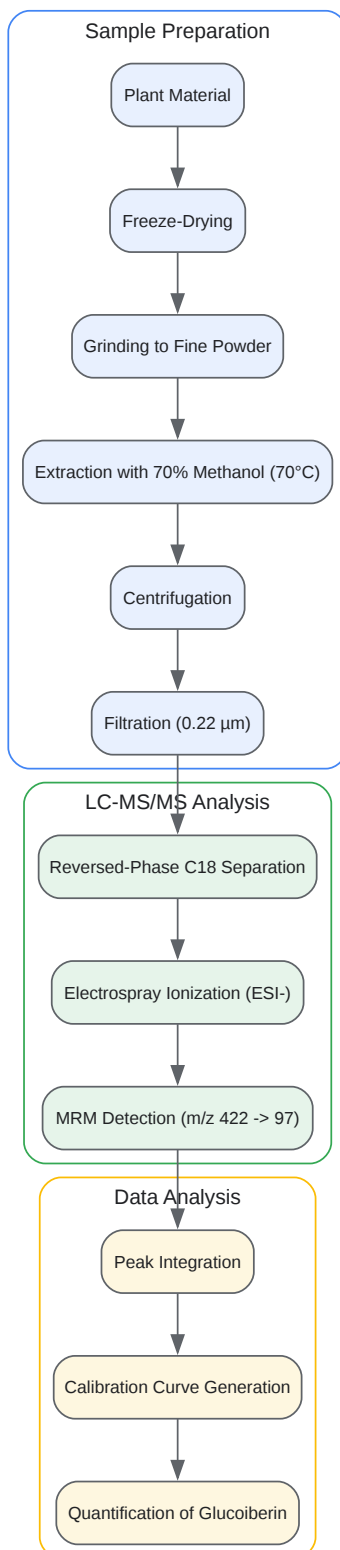
Data Analysis and Quantification

- Calibration Curve: Prepare a series of standard solutions of **glucoiberin** in the appropriate solvent (e.g., 70% methanol) at concentrations ranging from the expected LOQ to the upper limit of the linear range.

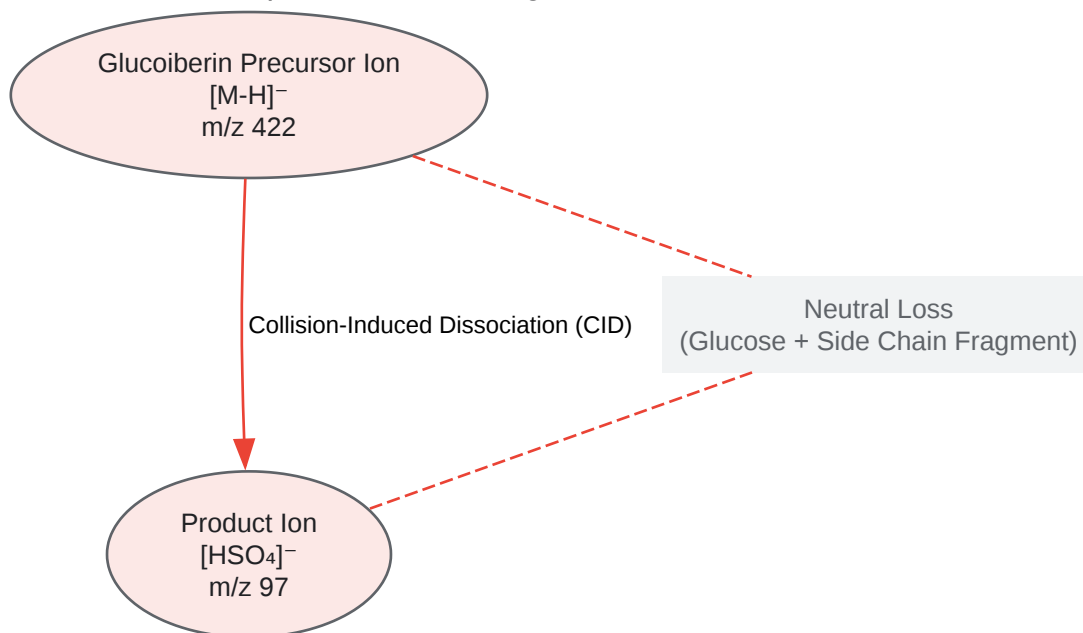
- Quantification: Plot the peak area of the **glucoiberin** MRM transition against the corresponding concentration of the standards to generate a calibration curve. The concentration of **glucoiberin** in the samples can then be determined from this curve.

Visualizations

Experimental Workflow for Glucoiberin Quantification

[Click to download full resolution via product page](#)Caption: Experimental Workflow for **Glucoiberin** Quantification.

Proposed MS/MS Fragmentation of Glucoiberin



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Caption: Proposed MS/MS Fragmentation of **Glucoiberin**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
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